molecular formula C24H27BrN2O3 B11319818 6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11319818
M. Wt: 471.4 g/mol
InChI Key: OLUKORBEULFVKO-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the chromene core.

    Amidation: Formation of the carboxamide group through a reaction with an amine.

    Substitution: Introduction of the tert-butylphenyl and dimethylaminoethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl side chain.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide can influence its reactivity and biological activity, making it unique compared to its chloro and fluoro analogs. The specific electronic and steric effects of the bromine atom can lead to different interactions with molecular targets and pathways.

Properties

Molecular Formula

C24H27BrN2O3

Molecular Weight

471.4 g/mol

IUPAC Name

6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H27BrN2O3/c1-24(2,3)16-8-6-15(7-9-16)19(27(4)5)14-26-23(29)22-13-20(28)18-12-17(25)10-11-21(18)30-22/h6-13,19H,14H2,1-5H3,(H,26,29)

InChI Key

OLUKORBEULFVKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N(C)C

Origin of Product

United States

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